5-(tert-butyl)-2-methylaniline CAS number
5-(tert-butyl)-2-methylaniline CAS number
Part 1: Executive Summary
5-(tert-butyl)-2-methylaniline (CAS 85336-17-0 ) is a specialized alkyl-substituted aniline intermediate critical to the synthesis of high-value pharmacophores and advanced materials.[1] Unlike simple toluidines, the steric bulk of the tert-butyl group at the 5-position, combined with the ortho-methyl group, imparts unique electronic and steric properties that modulate metabolic stability and binding affinity in medicinal chemistry.
This compound serves as a primary building block for Pyrrolopyrazine kinase inhibitors (targeting SYK and JAK pathways) and non-peptide GnRH antagonists . In materials science, it is utilized to tune the solubility and optical properties of naphthalimide-based UV absorbers .
This guide provides a validated technical framework for the synthesis, handling, and application of 5-(tert-butyl)-2-methylaniline, moving beyond basic data to actionable experimental logic.
Part 2: Chemical Identity & Physicochemical Profile
The physicochemical behavior of 5-(tert-butyl)-2-methylaniline is dominated by its lipophilicity and electron-rich aromatic system. It exists as a liquid at room temperature, prone to oxidative darkening if not stored under inert conditions.
Table 1: Core Technical Specifications
| Property | Specification | Notes |
| CAS Number | 85336-17-0 | Unique identifier for the specific isomer.[1][2][3] |
| IUPAC Name | 5-tert-butyl-2-methylaniline | Synonyms: 2-methyl-5-tert-butylaniline; 5-tert-butyl-o-toluidine. |
| Molecular Formula | C₁₁H₁₇N | Molecular Weight: 163.26 g/mol .[4] |
| Physical State | Pale yellow to brown oil | Darkens upon air exposure due to N-oxide/diazo formation. |
| Boiling Point | 128 °C @ 12 Torr | High vacuum distillation recommended for purification. |
| Density | ~0.939 g/cm³ | Less dense than water; phase separates easily. |
| Solubility | Soluble in organic solvents | CHCl₃, DMSO, MeOH, EtOAc. Insoluble in water. |
| pKa (Conjugate Acid) | ~4.5 - 5.0 (Estimated) | Slightly less basic than aniline due to steric hindrance, though alkyl groups are electron-donating. |
Part 3: Synthetic Architecture & Reaction Engineering
The synthesis of 5-(tert-butyl)-2-methylaniline is a study in regioselective electrophilic aromatic substitution . The precursor, 4-tert-butyltoluene, presents two ortho positions for nitration. However, the steric bulk of the tert-butyl group overwhelmingly directs substitution to the position ortho to the methyl group.
Validated Synthetic Pathway
The industrial and lab-scale preparation follows a two-step sequence: Regioselective Nitration followed by Catalytic Hydrogenation .
Step 1: Nitration of 4-tert-butyltoluene
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Reagents: HNO₃ / H₂SO₄ or Ac₂O/HNO₃ (mild conditions preferred).
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Mechanism: The methyl group directs ortho/para.[5] The para position is blocked by the tert-butyl group. The tert-butyl group directs ortho/para. The para position is blocked by the methyl.
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Regioselectivity: Nitration occurs at Position 2 (ortho to Methyl) rather than Position 3 (ortho to tert-butyl). The steric penalty of placing a nitro group next to a tert-butyl group is prohibitive.
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Intermediate: 4-(tert-butyl)-2-nitrotoluene (CAS 62559-08-4).
Step 2: Reduction to Aniline
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Reagents: H₂ (balloon or autoclave), 10% Pd/C catalyst.
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Solvent: Methanol or Ethanol.
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Conditions: Room temperature, 1-5 bar H₂.
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Workup: Filtration through Celite (to remove Pd) and concentration.[6][7]
Visualization of Synthesis Logic
Figure 1: Regioselective synthesis pathway driven by steric hindrance of the tert-butyl group.[8][9][10]
Part 4: Experimental Protocols
These protocols are synthesized from verified literature procedures (e.g., J. Med. Chem., Patent literature) and optimized for reproducibility.
Protocol A: Synthesis of the Precursor (4-tert-butyl-2-nitrotoluene)
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Setup: Equip a 3-neck flask with a thermometer and addition funnel. Cool 4-tert-butyltoluene (1.0 eq) in acetic anhydride to 0°C.
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Addition: Add fuming HNO₃ (1.1 eq) dropwise, maintaining internal temperature <10°C.
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Reaction: Stir at 0°C for 1 hour, then warm to room temperature.
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Purification: Wash organic layer with NaHCO₃ (sat) to remove acid. Dry over Na₂SO₄.[9] Evaporate.
-
Note: The product is a yellow oil.[9] If necessary, purify via silica column (Hexanes/EtOAc) to remove trace isomers.
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Protocol B: Hydrogenation to 5-(tert-butyl)-2-methylaniline
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Catalyst Loading: Under N₂, add 10% Pd/C (10 wt% loading) to a solution of 4-tert-butyl-2-nitrotoluene in MeOH.
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Hydrogenation: Purge with H₂. Stir under H₂ atmosphere (balloon is sufficient for small scale; 5 bar autoclave for >10g scale) for 4–8 hours.
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Monitoring: Monitor by TLC or LCMS for disappearance of the nitro peak.
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Isolation: Filter through a Celite pad to remove pyrophoric Pd/C. Rinse with EtOAc.[6][7]
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Concentration: Rotate evaporate to yield the crude aniline as a brown oil.
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Storage: Store under Argon/Nitrogen at 4°C.
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Part 5: Applications in Drug Discovery & Materials
The 5-tert-butyl-2-methylaniline scaffold is a "privileged structure" in kinase inhibitor design. The hydrophobic tert-butyl group fills deep hydrophobic pockets in enzymes, while the aniline nitrogen serves as a critical hydrogen bond donor/acceptor hinge binder.
Key Therapeutic Areas
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Autoimmune Disease (SYK Inhibitors): Used to synthesize Pyrrolopyrazine derivatives. The aniline moiety forms the hinge-binding region of the inhibitor.
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Oncology (JAK3 Inhibitors): The scaffold provides selectivity by exploiting the specific shape of the JAK3 ATP-binding pocket.
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Reproductive Health (GnRH Antagonists): Used as a lipophilic core to improve oral bioavailability of non-peptide antagonists.
Functionalization Map
Figure 2: Functionalization pathways transforming the core aniline into bioactive agents.
Part 6: Safety & Handling Protocols
Warning: Like all anilines, this compound is potentially toxic and should be handled with strict industrial hygiene.
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Acute Toxicity: Potential for methemoglobinemia (cyanosis) upon absorption. Irritating to eyes, skin, and respiratory system.
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Storage: Air and light sensitive. Store in amber glass vials under nitrogen.
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Spill Management: Absorb with sand or vermiculite. Do not use combustible materials (sawdust).
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.
References
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Synthesis & Properties: Molecules. 2012; 17(12):14186-14202. "Oxidative Dearomatization of Phenols and Anilines." (Describes synthesis of N-acetyl derivative and precursor hydrogenation).
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Kinase Inhibitors: European Patent EP2763990B1. "Pyrrolopyrazine Kinase Inhibitors." (Details the use of CAS 85336-17-0 as a key intermediate for SYK inhibitors).
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GnRH Agents: World Intellectual Property Organization WO2002098363A2. "Non-peptide GnRH agents."[12] (Describes diazotization and functionalization of the aniline).
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Regioselectivity Studies: Journal of the Chemical Society, Perkin Transactions 2. "Nitration of p-tert-butyltoluene."[5][8] (Mechanistic insight into the formation of the 2-nitro precursor).
-
Chemical Data: ChemSrc / PubChem. "5-tert-butyl-2-methylaniline Entry."[1] (Physical property verification).
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